ML115 vs. Prior Art STAT3 Modulators: Quantified Selectivity Advantage for Target Validation
ML115 demonstrates a quantified selectivity profile that distinguishes it from non-selective prior art STAT modulators. In head-to-head comparative profiling, ML115 exhibits an EC50 of 2.0 nM for STAT3 activation and shows complete inactivity against STAT1 at concentrations up to 56 μM, yielding a calculated selectivity fold of >28,000 [1]. In contrast, prior art Compound 1 and Compound 56 display activity against multiple STAT family members (JAK, STAT1, STAT5) with no appreciable selectivity window [1]. This >28,000-fold selectivity window provides researchers with a tool capable of dissecting STAT3-specific biology without confounding pathway crosstalk.
| Evidence Dimension | STAT3 potency and selectivity over STAT1 |
|---|---|
| Target Compound Data | STAT3 EC50: 2.0 nM; STAT1 EC50: >56 μM (inactive) |
| Comparator Or Baseline | Prior Art Compound 1: Active against JAK and STAT5 (non-selective); Prior Art Compound 56: Active against STAT1 (6–12 μM, non-selective) |
| Quantified Difference | >28,000-fold selectivity (ML115) vs. non-selective (comparators) |
| Conditions | Cell-based STAT3 and STAT1 luciferase reporter assays; HT-1080 (STAT3) and NIH-3T3 (STAT1) cell lines |
Why This Matters
Procurement of ML115 ensures STAT3-specific pathway interrogation unconfounded by STAT1 or NF-κB off-target effects, a requirement not met by non-selective prior art compounds.
- [1] Madoux F, Koenig M, Cameron M, et al. Comparative Activity Table: Probe and Prior Art Compounds. In: Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf; 2010. View Source
